5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide
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Overview
Description
5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide is an organic compound characterized by the presence of a bromine atom, three methyl groups, and a propan-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method starts with 2,3,4-trimethylbenzoic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromo-2,3,4-trimethylbenzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride. Finally, the benzoyl chloride reacts with isopropylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 5-azido-2,3,4-trimethyl-N-propan-2-ylbenzamide, while oxidation with potassium permanganate can produce 5-bromo-2,3,4-trimethylbenzoic acid.
Scientific Research Applications
5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,3,4-trimethylbenzoic acid
- 5-bromo-2,3,4-trimethylbenzylamine
- 5-bromo-2,3,4-trimethylbenzyl alcohol
Uniqueness
5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide is unique due to the presence of the propan-2-yl group attached to the amide nitrogen, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
IUPAC Name |
5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-7(2)15-13(16)11-6-12(14)10(5)8(3)9(11)4/h6-7H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIBYKVFMBFUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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